2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine
Description
This compound features a pyridine core substituted with a trifluoromethyl group at position 6 and a methoxy-linked piperidine moiety bearing a 1,2,3-triazole ring via an ethyl spacer. The triazole group, a hallmark of "click chemistry" , enhances metabolic stability and facilitates hydrogen bonding, making it relevant for pharmaceutical or agrochemical applications. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-triazole formation . While direct bioactivity data for this compound is absent in the provided evidence, triazole-containing analogs are widely explored for antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
2-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c17-16(18,19)14-2-1-3-15(21-14)25-12-13-4-7-23(8-5-13)10-11-24-9-6-20-22-24/h1-3,6,9,13H,4-5,7-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTSIODURUSDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)CCN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine derivatives ()
- Key Features : Contains pyridine and triazole moieties but embedded within a fused pyrrolo-thiazolo-pyrimidine scaffold.
- Synthesis : Prepared via condensation of pyridine precursors in DMF, differing from the CuAAC route used for the target compound .
- Applications : Complex heterocycles like these are often investigated for optical materials or multitarget kinase inhibition.
Compound B : 1-[4-Methoxy-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-{4-[(1-methyl-1H-pyrazol-4-yl)(phenyl)methylene]-1-piperidinyl}-1,2-ethanedione ()
- Key Features : Shares a triazole and piperidine group but incorporates a pyrrolo-pyridine core and a ketone-functionalized side chain.
- Synthesis : Likely involves multi-step coupling reactions, contrasting with the modular CuAAC approach .
- Applications : Such structures may target enzyme active sites due to planar aromatic systems and polar substituents.
Compound C : 2-[1'-Ethyl-3'-methyl-5-(trifluoromethyl)[3,4'-bi-1H-pyrazol]-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine ()
- Key Features : Pyrimidine core with dual trifluoromethyl groups and a bi-pyrazole substituent.
- Synthesis : Unclear from evidence but may involve nucleophilic substitution or palladium-catalyzed coupling.
Comparative Data Table
Critical Analysis
- Synthetic Flexibility : The target compound benefits from CuAAC’s modularity, enabling rapid diversification , whereas Compounds A and B require laborious multi-step syntheses .
- Bioactivity Potential: The trifluoromethyl group in the target compound and Compound C improves membrane permeability, but Compound C’s pyrimidine core may offer better DNA-intercalation properties .
- Structural Complexity : Compound A’s fused heterocycles could enhance binding affinity but may reduce synthetic yield compared to the target’s simpler architecture .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
